molecular formula C12H9BrClNO B1603109 3-(Benzyloxy)-5-bromo-2-chloropyridine CAS No. 891785-18-5

3-(Benzyloxy)-5-bromo-2-chloropyridine

Cat. No. B1603109
M. Wt: 298.56 g/mol
InChI Key: CKSJWQDNIXGSNR-UHFFFAOYSA-N
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Description

This would involve providing the IUPAC name, molecular formula, and structure of the compound. The compound’s appearance, odor, and state at room temperature might also be described.



Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity and stability, and identifying any characteristic reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral data.


Scientific Research Applications

  • Synthesis and Analytical Characterization of Cyclization Products

    • Scientific Field : Pharmaceutical Sciences
    • Application Summary : This research involves the synthesis and characterization of cyclization products of 3-Propargyloxy-5-benzyloxy-benzoic acid methyl ester . The study is part of ongoing research on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis .
    • Methods of Application : The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
    • Results or Outcomes : The research led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards the salicylate synthase MbtI from M. tuberculosis, demonstrating promising activities .
  • Selective Inhibitor of Excitatory Amino Acid Transporters (EAATs)

    • Scientific Field : Biochemistry
    • Application Summary : 3S-BOAA, a compound with a similar structure, is known to inhibit excitatory amino acid transporters (EAATs).
    • Methods of Application : The specific methods of application are not provided in the source.
    • Results or Outcomes : The specific results or outcomes are not provided in the source.
  • Benzylic Oxidations and Reductions

    • Scientific Field : Organic Chemistry
    • Application Summary : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .
  • Pharmaceutical Intermediate

    • Scientific Field : Pharmaceutical Sciences
    • Application Summary : 3-Benzyloxybenzoic acid, a compound with a similar structure, is used as a pharmaceutical intermediate .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .
  • Oxidation of Alkyl Side-Chains

    • Scientific Field : Organic Chemistry
    • Application Summary : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .
  • Pharmaceutical Intermediate

    • Scientific Field : Pharmaceutical Sciences
    • Application Summary : 3-(Benzyloxy)benzoic acid, a compound with a similar structure, is used as a pharmaceutical intermediate .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

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Future Directions

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For a specific compound, these analyses would typically be conducted in a laboratory and the results published in scientific literature. If you have access to a specific paper or database, I could help interpret the findings. Please note that while I strive to provide accurate and up-to-date information, my responses should not replace professional advice or consultation. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

5-bromo-2-chloro-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSJWQDNIXGSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626861
Record name 3-(Benzyloxy)-5-bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-5-bromo-2-chloropyridine

CAS RN

891785-18-5
Record name 3-(Benzyloxy)-5-bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-chloro-pyridin-3-ol (500 mg, 2.399 mmol) and Cs2CO3 (1.2 g, 3.68 mmol) were combined in DMF (10 mL) at RT. To this was added benzyl bromide (0.34 mL, 2.86 mmol). After stirring overnight the mixture was diluted with H2O and extracted with Et2O (3×). The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated. Flash column (Biotage-SNAP-50 g, 0-10% EtOAc/hexanes) gave the title compound (674 mg, 94%) as a white solid. 1H NMR (500 MHz, CDCl3): δ 8.07 (d, J=2.0 Hz, 1 H); 7.53-7.35 (m, 6 H); 5.16 (s, 2 H). LC/MS (M+H)+ 298/300/302.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
94%

Synthesis routes and methods II

Procedure details

A solution of 3-(benzyloxy)-5-bromopyridine N-oxide (2.0 g, 7.1 mmol) in POCl3 (20 mL) was stirred at 100° C. for 7 hours, cooled to room temperature, concentrated, treated with ethyl acetate (50 mL), washed with brine, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 10% ethyl acetate/hexane to provide the desired product (1.0 g, 40%). MS (DCI/NH3) m/e 299 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Verdelet, G Mercey, N Correa, L Jean, PY Renard - Tetrahedron, 2011 - Elsevier
… Unexpectedly, in the same reaction conditions, a 1/1 mixture of 3-benzyloxy-5-bromo-2-iodopyridine 11 and 3-benzyloxy-5-bromo-2-chloropyridine was obtained. Finally, a …
Number of citations: 23 www.sciencedirect.com
A Bretéché, P Marchand, MR Nourrisson, P Hautefaye… - Tetrahedron, 2011 - Elsevier
The synthesis of novel functionalized 3-amino-N-methylfuro[3,2-b]pyridine-2-carboxamides is described from cyanopyridine intermediates. Based on the difference in halogen reactivity, …
Number of citations: 14 www.sciencedirect.com

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